molecular formula C18H14N2O5 B7537328 2-benzoyloxyethyl 4-oxo-3H-phthalazine-1-carboxylate

2-benzoyloxyethyl 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7537328
M. Wt: 338.3 g/mol
InChI Key: AOTGZRGHESGIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyloxyethyl 4-oxo-3H-phthalazine-1-carboxylate, also known as BOPC, is a synthetic compound that belongs to the family of phthalazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The exact mechanism of action of 2-benzoyloxyethyl 4-oxo-3H-phthalazine-1-carboxylate is not yet fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, this compound can reduce inflammation and pain in the body.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to possess antioxidant and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-benzoyloxyethyl 4-oxo-3H-phthalazine-1-carboxylate is its relatively simple synthesis process, which makes it easy to produce in large quantities for laboratory experiments. Additionally, this compound has been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for studying various disease models. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-benzoyloxyethyl 4-oxo-3H-phthalazine-1-carboxylate. One potential area of focus is the development of new drug candidates based on the structure of this compound. Researchers could also investigate the potential use of this compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to identify any potential side effects or toxicity concerns.

Synthesis Methods

2-benzoyloxyethyl 4-oxo-3H-phthalazine-1-carboxylate can be synthesized using a multi-step reaction process. The first step involves the condensation of 2-amino-4-benzoyloxyethylphthalazine with ethyl chloroformate to yield the intermediate compound, which is then further reacted with sodium hydroxide to obtain the final product. The overall synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.

Scientific Research Applications

2-benzoyloxyethyl 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. This compound has also been investigated for its potential use as a lead compound for developing new drugs to treat various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-benzoyloxyethyl 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-16-14-9-5-4-8-13(14)15(19-20-16)18(23)25-11-10-24-17(22)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTGZRGHESGIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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